molecular formula C13H19ClFNO2 B5002878 2-[Methyl(propan-2-yl)amino]ethyl 2-fluorobenzoate;hydrochloride

2-[Methyl(propan-2-yl)amino]ethyl 2-fluorobenzoate;hydrochloride

Cat. No.: B5002878
M. Wt: 275.74 g/mol
InChI Key: PPVPBIXQDSQGAJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(propan-2-yl)amino]ethyl 2-fluorobenzoate;hydrochloride typically involves the esterification of 2-fluorobenzoic acid with 2-[Methyl(propan-2-yl)amino]ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified through techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(propan-2-yl)amino]ethyl 2-fluorobenzoate;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: 2-[Methyl(propan-2-yl)amino]ethyl 2-carboxybenzoate.

    Reduction: 2-[Methyl(propan-2-yl)amino]ethyl 2-fluorobenzyl alcohol.

    Substitution: 2-[Methyl(propan-2-yl)amino]ethyl 2-thiobenzoate.

Scientific Research Applications

2-[Methyl(propan-2-yl)amino]ethyl 2-fluorobenzoate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[Methyl(propan-2-yl)amino]ethyl 2-fluorobenzoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Methyl(propan-2-yl)amino]ethyl benzoate
  • 2-[Methyl(propan-2-yl)amino]ethyl 4-fluorobenzoate
  • 2-[Methyl(propan-2-yl)amino]ethyl 2-chlorobenzoate

Uniqueness

2-[Methyl(propan-2-yl)amino]ethyl 2-fluorobenzoate;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[methyl(propan-2-yl)amino]ethyl 2-fluorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2.ClH/c1-10(2)15(3)8-9-17-13(16)11-6-4-5-7-12(11)14;/h4-7,10H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVPBIXQDSQGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCOC(=O)C1=CC=CC=C1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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